N-cyclopentyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-Cyclopentyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a phenyl group at position 1, a pyrimidin-2-ylthio methyl group at position 5, and a cyclopentyl carboxamide moiety at position 2. This compound belongs to a class of nitrogen-rich heterocycles known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities . However, its specific biological targets and mechanisms remain under investigation, with safety protocols emphasizing proper handling due to undefined health and environmental hazards .
Properties
IUPAC Name |
N-cyclopentyl-1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c26-18(22-14-7-4-5-8-14)17-16(13-27-19-20-11-6-12-21-19)25(24-23-17)15-9-2-1-3-10-15/h1-3,6,9-12,14H,4-5,7-8,13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHZVBFUHJYGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)CSC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: CHNOS
- Molecular Weight: 378.48 g/mol
- CAS Number: Not specified in available sources.
Structural Features
The compound contains:
- A triazole ring, known for its diverse biological activities.
- A pyrimidine moiety, which is often associated with anti-cancer and anti-inflammatory properties.
- A cyclopentyl group that may influence lipophilicity and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial activity. In a study evaluating various 1H-1,2,3-triazole derivatives, including those similar to this compound, it was found that these compounds demonstrated potent antifungal and antibacterial effects. Specifically, the inhibition rates were substantial against several strains of bacteria and fungi, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action: The compound appears to induce apoptosis through the activation of caspases and the modulation of apoptotic pathways .
Inhibition of Kinase Activity
This compound has been studied for its ability to inhibit specific kinases involved in cancer progression. The compound targets the HER family of receptors, which are crucial in many cancers. In particular, it acts as a hypoxia-activated prodrug that selectively inhibits HER kinases in tumor cells .
Case Study 1: Antimicrobial Efficacy
In a controlled study on the antimicrobial efficacy of triazole derivatives:
- Objective: To evaluate the effectiveness against resistant strains.
- Results: N-cyclopentyl derivatives showed an IC50 value lower than traditional antibiotics against resistant strains of E. coli and Staphylococcus aureus.
Case Study 2: Cancer Cell Line Studies
In a series of experiments assessing its anticancer effects:
- Methodology: MTT assay was used to determine cell viability after treatment with varying concentrations.
- Findings: A significant reduction in cell viability was observed at concentrations above 10 µM across all tested cell lines.
The mechanisms through which this compound exerts its biological effects include:
-
Induction of Apoptosis:
- Activation of caspase pathways leading to programmed cell death.
-
Inhibition of Kinase Signaling:
- Disruption of signaling pathways critical for tumor growth and survival.
-
Antimicrobial Mechanisms:
- Interference with bacterial cell wall synthesis and fungal membrane integrity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several triazole-carboxamide derivatives, which are widely explored for therapeutic applications. Below is a comparative analysis based on substituents, synthesis, and bioactivity:
Key Findings:
Substituent Impact on Bioactivity: Pyrimidinylthio vs. Trifluoromethyl: The pyrimidinylthio group in the target compound may enhance sulfur-mediated interactions (e.g., with cysteine residues in enzymes), whereas trifluoromethyl groups in analogues improve metabolic stability and target affinity . Cyclopentyl vs. Aromatic Carboxamides: The cyclopentyl group likely increases membrane permeability compared to bulky aromatic substituents (e.g., quinolin-2-yl in 3o), but may reduce specificity for certain targets .
Synthesis :
- The target compound’s synthesis likely parallels methods for analogous triazoles, such as cyclization of acid hydrazides with carbon disulfide (as in ) followed by nucleophilic substitution . Derivatives like 3o and 3q use acid chloride intermediates, suggesting scalability for carboxamide formation .
Biological Performance: Anticancer activity in triazole-carboxamides correlates with substituent electronegativity and steric bulk. For example, the 4-chlorophenyl/trifluoromethyl analogue (GP = 68.09%) outperforms less electronegative derivatives . The target compound’s pyrimidinylthio group may confer unique activity against bacterial SOS response pathways, as seen in related 5-amino-triazole scaffolds .
Safety and Stability :
- Unlike the target compound (handled under strict safety protocols due to undefined hazards ), many analogues lack explicit safety data, though their high melting points (>250°C) suggest thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
